Carmine is a natural red dye derived from the dried bodies of female cochineal insects (Dactylopius coccus Costa). [] These insects live on prickly pear cacti (Opuntia spp.) [] and produce carminic acid, the primary coloring component of carmine. Carmine is classified as a “semi-synthetic” dye because it's a complex of aluminum and the natural dye cochineal (carminic acid). []
Carmine is classified as a natural colorant and is also known by several names, including cochineal extract, crimson lake, and carmine lake. It is obtained from the dried bodies of female cochineal insects (Dactylopius coccus), which are harvested primarily in Mexico and South America. The pigment is a complex of aluminum salts with carminic acid, which is responsible for its intense red color. Carmine is designated with specific codes such as Natural Red 4 (C.I. 75470) and E120 in food labeling contexts .
The synthesis of carmine involves several steps:
Carmine's molecular structure consists primarily of carminic acid, which has the chemical formula CHO and features a complex arrangement that includes multiple hydroxyl groups and a chromophore responsible for its color. The aluminum complexation contributes to its stability and solubility characteristics. Spectroscopic techniques such as UV-Vis spectroscopy reveal absorbance peaks that correspond to the electronic transitions within the molecule, confirming its identity and purity .
Carmine undergoes various chemical reactions depending on environmental conditions:
The mechanism of action of carmine as a dye involves its ability to bind selectively to various substrates:
Carmine exhibits several notable physical and chemical properties:
Carmine has diverse applications across various industries:
Carminic acid (C₂₂H₂₀O₁₃) serves as the foundational chromophore in carmine pigments, featuring an anthraquinone core modified with hydroxyl, carboxyl, and methyl functional groups. The molecule comprises a hydrophobic anthraquinone backbone conjugated with a hydrophilic glucose moiety at the C-7 position via a C-glycosidic bond. This hybrid structure confers amphiphilic properties, enabling solubility in aqueous and polar organic solvents while providing sites for metal coordination. The anthraquinone nucleus contains conjugated double bonds that function as a chromophore, absorbing light in the visible spectrum (λmax ≈ 494-497 nm) to produce its characteristic red color. The spatial arrangement of hydroxyl groups at positions 3, 5, 6, and 8 facilitates electron delocalization across the quinoid system while enabling participation in metal chelation and hydrogen bonding networks [3] [5].
The transformation of carminic acid into the stable pigment carmine occurs through coordinated metal complexation, primarily involving aluminum and calcium cations. In the lake formation process, aluminum ions (Al³⁺) function as central coordination points that bind specifically to the ortho-dihydroxyquinone system at C-5 and C-6 positions of carminic acid. This interaction generates a tridentate complex where the aluminum ion occupies the center of an octahedral coordination sphere. Calcium ions (Ca²⁺) subsequently integrate into the complex through electrostatic interactions with ionized carboxyl groups and water molecules, forming a heterobimetallic complex with the stoichiometry Al₂Ca₂(C₂₂H₁₇O₁₃)₄. This intricate assembly exhibits remarkable stability across a broad pH range (pH 3-8) while preserving the chromophoric properties of the anthraquinone system. The metal coordination induces a bathochromic shift in absorption compared to free carminic acid, intensifying the red coloration and enhancing photostability [6] [8].
Recent structural elucidation through three-dimensional electron diffraction (MicroED) has revealed that carmine lake possesses an unexpectedly sophisticated porous architecture. The pigment forms an extended crystalline lattice with well-defined channels approximately 8Å in diameter, stabilized by a combination of coordination bonds, hydrogen bonding, and π-π stacking interactions. The heterobimetallic Al₂Ca₂(C₂₂H₁₇O₁₃)₄ complex units function as molecular building blocks that assemble into a three-dimensional framework through bridging interactions involving carboxylate groups and water molecules. This supramolecular organization creates a stable microporous structure that contributes to the exceptional lightfastness observed in historical artworks and industrial applications. The porous nature explains carmine's historical performance as a glaze pigment in oil painting, where the architecture allows controlled interaction with binding media while resisting molecular degradation pathways that affect non-porous pigments. This structural complexity remained undiscovered until advanced electron crystallography techniques were applied, as traditional X-ray diffraction proved inadequate due to limitations in growing sufficiently large single crystals [6].
Carminic acid biosynthesis occurs exclusively in female cochineal insects (Dactylopius coccus) through a specialized polyketide pathway that culminates in a unique C-glucosylation reaction. The pathway initiates with the condensation of one acetyl-CoA and seven malonyl-CoA units catalyzed by a membrane-associated polyketide synthase complex, forming a linear octaketide intermediate. This unstable chain undergoes stereospecific folding and aldol cyclization to form flavokermesic acid anthrone, which oxidizes spontaneously to flavokermesic acid. A cytochrome P450 monooxygenase (possibly homologous to Saccharomyces cerevisiae Cat5) then hydroxylates flavokermesic acid at position C-4 to produce kermesic acid [4] [7].
The definitive biosynthetic step involves C-glucosylation catalyzed by the membrane-bound enzyme Dactylopius coccus UGT2 (DcUGT2), an endoplasmic reticulum-resident glycosyltransferase. DcUGT2 utilizes UDP-glucose as the sugar donor to attach glucose directly to the C-5 position of kermesic acid via a carbon-carbon bond, yielding carminic acid. The enzyme also demonstrates promiscuity toward flavokermesic acid, producing the minor metabolite dcII (flavokermesic acid-C-glucoside). DcUGT2 represents a structurally specialized glycosyltransferase featuring an N-terminal signal peptide, three N-glycosylation sites, and a C-terminal transmembrane helix that anchors the catalytic domain to the endoplasmic reticulum membrane. Mutational studies reveal that the cleavable N-terminal signal peptide is essential for enzymatic activity, while the transmembrane domain facilitates proper orientation within the lipid bilayer without being absolutely required for catalysis [4].
Recent metabolic engineering breakthroughs have achieved de novo carminic acid production in Saccharomyces cerevisiae by reconstructing the entire pathway. This required coordinated expression of: (1) a polyketide synthase from Aloe arborescens; (2) cyclase (ZhuI) and aromatase (ZhuJ) from Streptomyces sp. R1128; (3) C-glucosyltransferase (DcUGT2) from Dactylopius coccus; (4) 4'-phosphopantetheinyl transferase (NpgA) for polyketide synthase activation; and (5) endogenous hydroxylases. Optimization strategies including precursor pool enhancement (acetyl-CoA/malonyl-CoA), β-oxidation pathway modification, and enzyme expression balancing enabled titers reaching 7580.9 μg/L in bioreactor cultivation—the highest reported microbial production to date [7].
Carminic acid exhibits distinctive spectroscopic signatures that enable identification across various matrices. UV-Vis spectroscopy reveals pH-dependent absorption shifts: under acidic conditions (pH < 4), the predominant quinoid form absorbs at 494 nm; near neutrality (pH 5-7), ionization of phenolic hydroxyl groups induces a bathochromic shift to 517-535 nm; under alkaline conditions (pH > 8), further deprotonation yields a violet hue with λmax ≈ 565 nm. Infrared spectroscopy identifies key functional groups through characteristic vibrations: broad O-H stretch (3400 cm⁻¹), carbonyl stretch of quinone (1655 cm⁻¹), aromatic C=C (1580 cm⁻¹), and carboxylate antisymmetric stretch (1540 cm⁻¹). The C-glycosidic linkage manifests as a distinct band at 1075 cm⁻¹, while metal coordination in carmine lake produces spectral shifts in carbonyl and carboxylate regions compared to free carminic acid [3] [5].
Table 1: Spectroscopic Signatures of Carminic Acid and Carmine Lake
Analytical Technique | Carminic Acid Characteristics | Carmine Lake Characteristics | Diagnostic Significance |
---|---|---|---|
UV-Vis (aqueous) | λmax = 494 nm (pH 3.0) | λmax = 505-515 nm (pH 5.0) | Bathochromic shift confirms metal complexation |
FT-IR | 1655 cm⁻¹ (quinone C=O) | 1630 cm⁻¹ (shifted C=O) | Coordination-induced bond weakening |
1540 cm⁻¹ (carboxylate) | 1580 cm⁻¹ & 1395 cm⁻¹ (split carboxylate) | Symmetry reduction upon metal binding | |
Fluorescence | Excitation 490 nm, Emission 575 nm (pH 7.0) | Quenched fluorescence | Heavy atom effect from aluminum |
High-performance liquid chromatography (HPLC) coupled with diode array detection (DAD) or mass spectrometry (MS) provides the gold standard for carminic acid and carmine quantification in complex matrices. Effective separation requires alkaline mobile phases (pH 7.5-9.0) to enhance solubility and peak symmetry. A validated method employs a C18 column (150 × 3.9 mm, 5μm) with isocratic elution using methanol-phosphate buffer (15:85 v/v, pH 6.0) at 0.8 ml/min flow rate, achieving baseline resolution between carminic acid (retention time ≈ 6.8 min) and carmine lake (retention time ≈ 9.2 min). This distinction is crucial for regulatory compliance, as food products may contain unauthorized carmine despite permitting cochineal extract (rich in carminic acid) [2] [5].
Electrochemical techniques leverage the reducible quinone moiety for highly sensitive detection. Differential pulse polarography at a dropping mercury electrode in Britton-Robinson buffer (pH 2.0) produces a well-defined reduction peak at -489 mV vs. Ag/AgCl, with linear response from 1-90 μM and a detection limit of 0.16 μM. Cyclic voltammetry reveals quasi-reversible behavior with cathodic (Epc = -500 mV) and anodic peaks (Epa ≈ -340 to -460 mV), confirming the presence of electroactive anthraquinone groups. These methods offer advantages for complex samples like dairy products and candies, where chromatographic interferences may occur [5].
Table 2: Analytical Figures of Merit for Carmine Detection Methods
Method | Conditions | Linear Range | Detection Limit | Application Matrix |
---|---|---|---|---|
HPLC-DAD | C18 column; MeOH:phosphate (15:85), pH 6.0 | 0.1-50 μg/mL | 0.03 μg/mL | Beverages, confectionery |
LC-MS/QTOF | C18 column; 0.1% formic acid/acetonitrile gradient | 1-500 ng/g | 0.2 ng/g | Art pigments, cosmetics |
Differential Pulse Polarography | Britton-Robinson buffer, pH 2.0; Ep=-489 mV | 1-90 μM | 0.16 μM | Milk, candy |
Capillary Electrophoresis | 20 mM borate buffer, pH 9.5; 25 kV | 5-100 μg/mL | 1.5 μg/mL | Fruit juices, cochineal extract |
Mass spectrometric identification employs quadrupole-time-of-flight (QTOF) analyzers for accurate mass measurements. Carminic acid displays a deprotonated molecular ion [M-H]⁻ at m/z 491.0827 (C₂₂H₁₉O₁₃⁻) with characteristic fragment ions at m/z 327.0481 (loss of glucose: C₁₆H₇O₇⁻) and m/z 283.0582 (C₁₅H₇O₆⁻). The aluminum-calcium complex of carmine lake yields distinctive cluster ions at m/z 1265.78 [AlCa(C₂₂H₁₇O₁₃)₂]⁻ and m/z 643.03 [Al(C₂₂H₁₇O₁₃)]⁻, providing unambiguous differentiation from the free acid. These advanced techniques enable precise identification in cultural heritage objects, food products, and industrial materials, even after centuries of aging or processing [3] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7